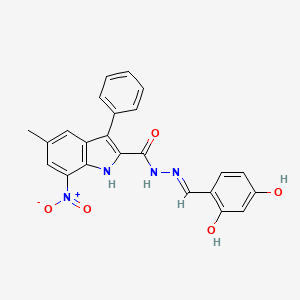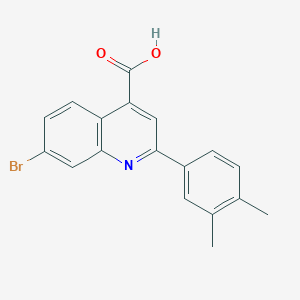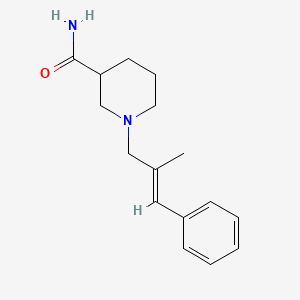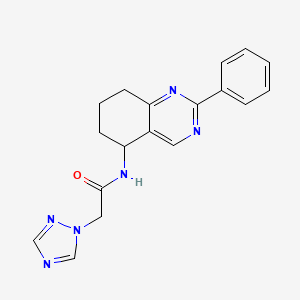
1-(3-butenoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-butenoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide, also known as JNJ-5207852, is a small molecule inhibitor that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives and has shown promising results in preclinical studies for the treatment of various diseases.
Mécanisme D'action
1-(3-butenoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide acts as a competitive inhibitor of CB1, FAAH, and MAGL. It binds to the active site of these enzymes and receptors, preventing the hydrolysis of endocannabinoids and other lipid-based signaling molecules. This leads to an increase in the levels of these molecules, which can modulate various physiological processes.
Biochemical and Physiological Effects:
1-(3-butenoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to reduce pain sensation, inflammation, and anxiety-like behavior. It has also been shown to have a potential role in the regulation of appetite and body weight.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-butenoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide has several advantages and limitations for lab experiments. Its high potency and selectivity make it a useful tool for studying the role of CB1, FAAH, and MAGL in various physiological processes. However, its lipophilicity and poor solubility can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the study of 1-(3-butenoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide. One potential application is in the treatment of chronic pain and inflammation. It has also been suggested that 1-(3-butenoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide may have a role in the treatment of obesity and metabolic disorders. Further studies are needed to fully understand the potential therapeutic applications of this compound. Additionally, the development of more potent and selective inhibitors of CB1, FAAH, and MAGL may lead to the discovery of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(3-butenoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide involves several steps, including the reaction of 3-butenoyl chloride with N-(3'-methyl-3-biphenylyl)piperidine-3-carboxamide in the presence of a base to form an intermediate. This intermediate is then treated with a reducing agent to yield the final product, 1-(3-butenoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide.
Applications De Recherche Scientifique
1-(3-butenoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes and receptors, including the cannabinoid receptor 1 (CB1), fatty acid amide hydrolase (FAAH), and monoacylglycerol lipase (MAGL). These enzymes and receptors are involved in various physiological processes, such as pain sensation, inflammation, and appetite regulation.
Propriétés
IUPAC Name |
1-but-3-enoyl-N-[3-(3-methylphenyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-3-7-22(26)25-13-6-11-20(16-25)23(27)24-21-12-5-10-19(15-21)18-9-4-8-17(2)14-18/h3-5,8-10,12,14-15,20H,1,6-7,11,13,16H2,2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWTZZIBWGJPNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)NC(=O)C3CCCN(C3)C(=O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-butenoyl)-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B6057704.png)

![[1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6057713.png)
![5-{1-[2-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6057717.png)
![7-(2-methoxyethyl)-2-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6057719.png)

![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide](/img/structure/B6057735.png)
![(4-methoxy-3,5-dimethylphenyl){1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6057738.png)
![N-(3-fluorophenyl)-N'-{1-[1-(1H-pyrazol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B6057744.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6057754.png)

![7-(diphenylmethyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B6057770.png)
![2-{[(2,3-dimethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6057781.png)